

G-5555 In Vitro Assay Application Notes and Protocols

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Compound of Interest

Compound Name: G-5555

Cat. No.: B607583

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Abstract

G-5555 is a potent and selective inhibitor of Group I p21-activated kinases (PAKs), demonstrating high affinity for PAK1, PAK2, and PAK3.^{[1][2][3]} This document provides detailed protocols for in vitro assays to characterize the activity of **G-5555**, including a biochemical kinase inhibition assay and a cell-based assay to measure the inhibition of downstream signaling. Additionally, it summarizes the quantitative data for **G-5555**'s inhibitory activity and selectivity.

Introduction

The p21-activated kinases (PAKs) are a family of serine/threonine kinases that are key effectors of the Rho GTPases, Rac1 and Cdc42.^{[2][4]} Group I PAKs (PAK1, PAK2, and PAK3) are implicated in various cellular processes, including cytoskeletal dynamics, cell motility, proliferation, and survival.^{[2][4]} Dysregulation of PAK signaling is associated with tumorigenesis and cancer progression, making PAKs attractive therapeutic targets.^{[2][4]} **G-5555** is a small molecule inhibitor designed to target Group I PAKs.^{[1][3]} The following protocols describe methods to evaluate the in vitro efficacy of **G-5555**.

Data Presentation

Table 1: G-5555 Kinase Inhibitory Activity

Target	K _i (nM)	IC ₅₀ (nM)	Notes
PAK1	3.7[1][2]	-	High affinity for the primary target.
PAK2	11[1][2]	11[1]	Potent inhibition of a closely related isoform.
pMEK (cellular)	-	69[4][5]	Inhibition of a downstream signaling event in EBC1 cells.

Table 2: G-5555 Kinase Selectivity Profile (Selected Kinases)

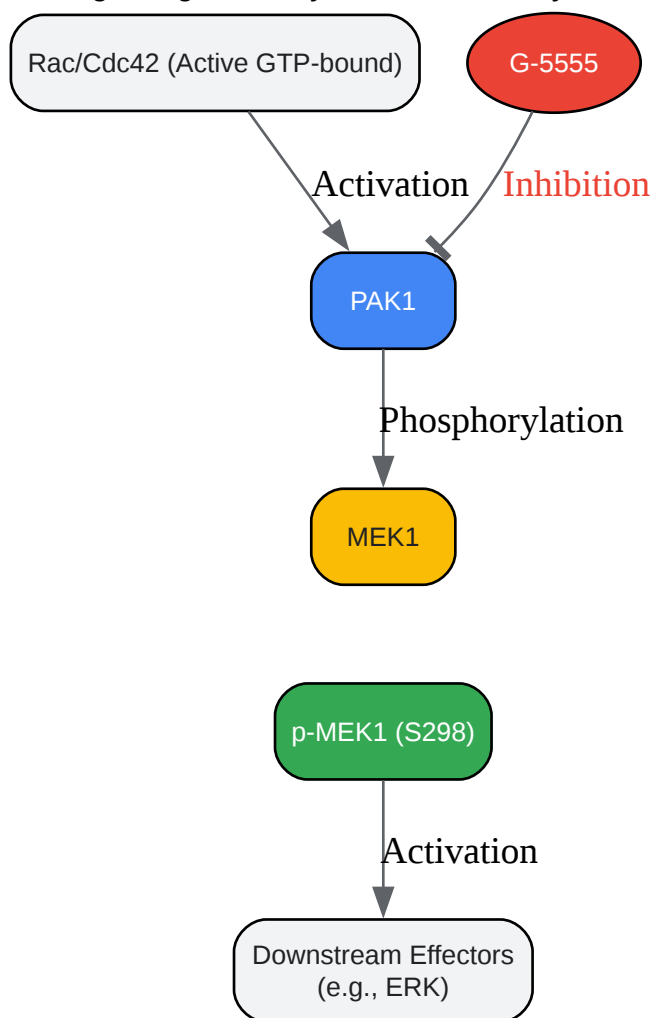
Kinase	IC ₅₀ (nM)	% Inhibition at 0.1 μM
SIK2	9[1]	>70%[1][5]
KHS1	10[1]	>70%[1][5]
MST4	20[1]	>70%[1][5]
YSK1	34[1]	>70%[1][5]
MST3	43[1]	>70%[1][5]
Lck	52[1]	>70%[1][5]
hERG channel	>10,000[2]	<50% at 10 μM[4][5]

Note: **G-5555** was tested against a panel of 235 kinases, with only eight kinases other than PAK1 showing greater than 70% inhibition.[1][5]

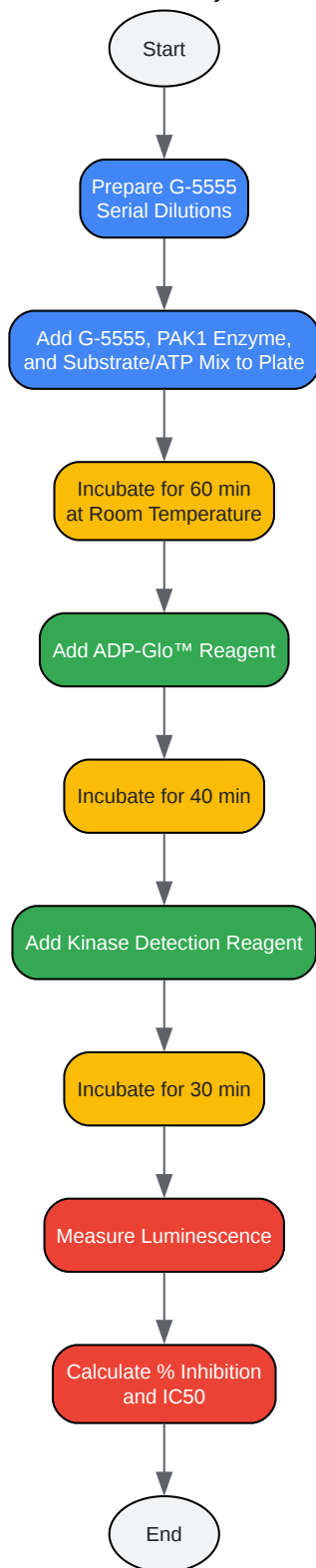
Signaling Pathway

The following diagram illustrates the simplified signaling pathway involving PAK1 and the downstream target MEK. **G-5555** acts by inhibiting PAK1, thereby preventing the phosphorylation of its substrates, including MEK1.

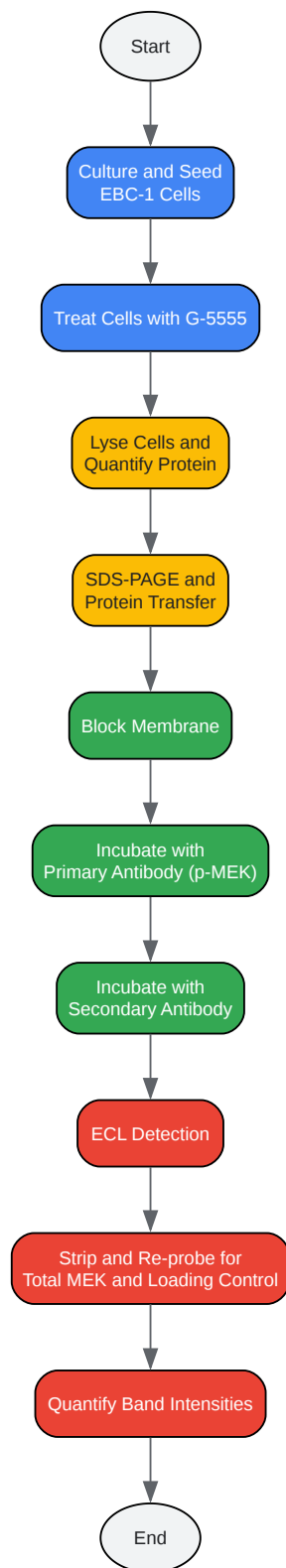
PAK1 Signaling Pathway and Inhibition by G-5555



In Vitro Kinase Assay Workflow



Cell-Based Western Blot Workflow

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